4-[(Methylamino)methyl]oxan-4-ol hydrochloride
Description
4-[(Methylamino)methyl]oxan-4-ol hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) core substituted with a hydroxyl group at the 4-position and a methylaminomethyl side chain. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems .
Properties
IUPAC Name |
4-(methylaminomethyl)oxan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-6-7(9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPCHGAUBBNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(methylamino)methyl]oxan-4-ol hydrochloride typically involves the reaction of 4-hydroxytetrahydropyran with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-[(Methylamino)methyl]oxan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
4-[(Methylamino)methyl]oxan-4-ol hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its chemical structure allows it to participate in several reactions, making it a versatile reagent in organic chemistry.
Chemical Reactions
The compound undergoes several types of chemical reactions, including:
- Oxidation : Can be oxidized to form oxanone derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to amine derivatives with sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions with halogenating agents.
| Reaction Type | Reagent Used | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate | Oxanone derivatives |
| Reduction | Sodium borohydride | Reduced amine derivatives |
| Substitution | Halogenating agents | Halogenated derivatives |
Biological Applications
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, which include:
- Antimicrobial Activity : Preliminary studies show effectiveness against bacteria and fungi.
- Cytotoxicity : In vitro assays indicate potential anticancer properties against specific cell lines.
- Enzyme Inhibition : The compound inhibits enzymes such as phospholipase, impacting lipid metabolism.
Case Studies
-
Antimicrobial Research
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings. -
Cytotoxicity Assays
In a series of cytotoxicity assays on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating effective inhibition of cell proliferation, warranting further investigation into its mechanisms of action. -
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that the compound effectively inhibited phospholipase activity, which plays a crucial role in inflammatory responses. The inhibition was quantified, showing a dose-dependent relationship.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing new materials and formulations in various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]oxan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-[(Methylamino)methyl]oxan-4-ol hydrochloride and related compounds:
Key Differences and Implications
Substituent Effects on Solubility :
- The hydroxyl group in the target compound increases hydrophilicity compared to methoxy or aryl-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce blood-brain barrier penetration .
- Fluorinated () and pyridinyl () derivatives exhibit balanced lipophilicity, favoring both solubility and membrane permeability .
Synthetic Complexity :
- Aryl-substituted analogs () require multi-step syntheses involving cross-coupling reactions, whereas the target compound can be synthesized via direct alkylation of oxan-4-ol .
Biological Activity :
- Compounds with aromatic substituents (e.g., ) show higher affinity for GPCRs due to π-π interactions, while the target compound’s hydroxyl group may engage in hydrogen bonding with enzymatic active sites .
Crystallography and Stability :
- The hydroxyl group in the target compound facilitates hydrogen-bonded crystal packing, as validated by SHELX refinement tools (). Methanesulfonyl derivatives () exhibit lower crystallinity due to steric hindrance .
Biological Activity
4-[(Methylamino)methyl]oxan-4-ol hydrochloride, also known by its chemical structure as a derivative of oxan-4-ol, has garnered attention for its potential biological activities. This compound is characterized by a unique functional group that may interact with various biological targets, leading to significant pharmacological implications.
- Chemical Formula : C₇H₁₅ClN₂O₂
- CAS Number : 1797336-47-0
- Molecular Weight : 178.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The methylamino group enhances its lipophilicity, potentially facilitating better membrane penetration and interaction with cellular targets. This interaction may lead to modulation of signaling pathways, influencing various physiological processes.
Biological Activity Overview
Research on the biological activity of this compound has indicated several key areas of interest:
-
Pharmacological Effects :
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
-
Enzyme Inhibition :
- The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect phospholipase activity, which is crucial in lipid metabolism and signaling.
-
Neuroprotective Effects :
- Emerging data suggest that this compound may exert neuroprotective effects, possibly through modulation of oxidative stress pathways and inflammation.
Data Summary Table
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a potent antimicrobial effect. -
Cytotoxicity Assessment :
In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. -
Neuroprotective Study :
Research investigating the neuroprotective potential of this compound demonstrated that it significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure. The compound's ability to modulate reactive oxygen species (ROS) levels was highlighted as a key mechanism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Methylamino)methyl]oxan-4-ol hydrochloride?
- Methodological Answer : The compound is typically synthesized via reductive amination of 4-oxooxane-4-carbaldehyde with methylamine, followed by hydrochloric acid salt formation. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh). Reaction monitoring via TLC (chloroform:methanol, 9:1) and characterization by H/C NMR and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) are critical .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile and 0.1% aqueous TFA ensure resolution of impurities .
- NMR : H NMR (DMSO-d₆) should show characteristic peaks: δ 3.6–3.8 ppm (oxane ring protons), δ 2.4–2.6 ppm (methylamino protons), and absence of aldehyde peaks confirms reduction .
- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ at m/z 162.1 (free base) and 198.5 (hydrochloride) .
Q. How should researchers assess the purity of this compound?
- Methodological Answer : Combine HPLC (≥95% purity threshold) with Karl Fischer titration for water content (<0.5%) and ICP-MS for heavy metal traces (<10 ppm). Residual solvents (e.g., ethanol) are quantified via GC-MS per ICH Q3C guidelines .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR or MS) be resolved during characterization?
- Methodological Answer : Cross-validate using orthogonal techniques:
- If H NMR shows unexpected peaks, perform COSY or HSQC to assign spin systems and rule out diastereomers .
- For ambiguous MS fragments, compare with synthetic intermediates or use high-resolution MS (HRMS) to confirm molecular formula .
- Contradictory HPLC retention times may indicate residual starting materials; spike samples with authentic standards for co-elution tests .
Q. What strategies optimize reaction yield during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for reductive amination to minimize side products .
- Solvent Optimization : Replace ethanol with isopropanol to improve solubility of intermediates .
- Process Monitoring : Use in-situ FTIR to track amine formation and adjust pH dynamically (target pH 6.5–7.0) .
Q. How do structural modifications (e.g., fluorination or methyl group substitution) affect biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the methylamino group with ethylamino or cyclopropylamino groups; assess changes in receptor binding via SPR or radioligand assays .
- Fluorine Substitution : Introduce fluorine at the oxane ring (e.g., 4-fluorophenyl analog) to study impacts on metabolic stability using liver microsome assays .
- Activity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) to establish structure-activity relationships (SAR) .
Q. How can researchers address solubility limitations in aqueous buffers?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility for in vitro assays .
- Salt Formation : Explore alternative salts (e.g., sulfate or citrate) if hydrochloride exhibits poor solubility .
- pH Adjustment : Test solubility in PBS at pH 4.5–7.4; protonation of the methylamino group may improve dissolution .
Data Contradiction and Stability Analysis
Q. How should conflicting stability data under accelerated storage conditions be analyzed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-MS to identify degradation products (e.g., oxidation of the oxane ring) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life discrepancies between lab-scale and commercial batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
